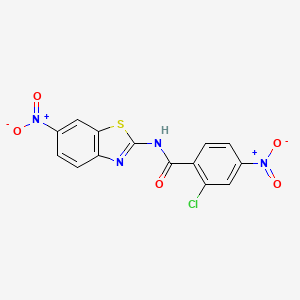
2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features both nitro and benzothiazole groups
Preparation Methods
The synthesis of 2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with 6-nitro-1,3-benzothiazole-2-amine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas (for reduction), nitric acid (for nitration), and various bases and acids for substitution reactions .
Scientific Research Applications
2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s nitro and benzothiazole groups make it a candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide include:
2-chloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the benzothiazole moiety.
6-nitro-1,3-benzothiazole-2-amine: Contains the benzothiazole and nitro groups but lacks the chloro and benzamide components.
2-chloro-6-nitrotoluene: Similar in having chloro and nitro groups but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C14H7ClN4O5S |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H7ClN4O5S/c15-10-5-7(18(21)22)1-3-9(10)13(20)17-14-16-11-4-2-8(19(23)24)6-12(11)25-14/h1-6H,(H,16,17,20) |
InChI Key |
CFXRWOGONHWNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















